molecular formula C11H16N2O2 B12095342 2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid

2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B12095342
M. Wt: 208.26 g/mol
InChI Key: BMZDRJCIHZOARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, chemical biology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the carboxylic acid group. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired pyrimidine derivative. For example, a Diels–Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the pyrimidine ring, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms with different functional groups.

Scientific Research Applications

2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the expression of certain proteins or enzymes involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid can be compared with other similar pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other pyrimidine derivatives.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2,4-di(propan-2-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-6(2)9-8(11(14)15)5-12-10(13-9)7(3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

BMZDRJCIHZOARQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.